REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[N+:6]([C:9]1[C:10](O)=[C:11]2[S:17][CH:16]=[CH:15][C:12]2=[N:13][CH:14]=1)([O-:8])=[O:7]>>[Cl:3][C:10]1[C:9]([N+:6]([O-:8])=[O:7])=[CH:14][N:13]=[C:12]2[CH:15]=[CH:16][S:17][C:11]=12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=C2C(=NC1)C=CS2)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 110° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in DCM (150 mL)
|
Type
|
ADDITION
|
Details
|
a saturated aq. NaHCO3 (150 mL) was added slowly
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (0 to 30% EtOAc in hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1[N+](=O)[O-])C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |